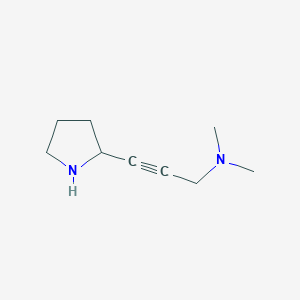![molecular formula C10H13ClN4O B6434673 1-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]ethan-1-one CAS No. 100241-18-7](/img/structure/B6434673.png)
1-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(6-Chloropyridazin-3-yl)piperazin-1-yl]ethan-1-one is an organic compound belonging to the pyridazinone family. It is a widely used synthetic intermediate in the pharmaceutical industry and has been studied extensively for its potential applications in scientific research.
Mecanismo De Acción
The exact mechanism of action of 1-[4-(6-Chloropyridazin-3-yl)piperazin-1-yl]ethan-1-one is not yet fully understood. However, studies have suggested that it may act as an inhibitor of various enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. In addition, it has been suggested that 1-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]ethan-1-one may act as an agonist of the adenosine A2A receptor, which is involved in the modulation of the cardiovascular system.
Biochemical and Physiological Effects
1-[4-(6-Chloropyridazin-3-yl)piperazin-1-yl]ethan-1-one has been studied for its potential biochemical and physiological effects. Studies have suggested that it may have anti-inflammatory, analgesic, and antipyretic effects. In addition, it has been suggested that 1-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]ethan-1-one may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-(6-Chloropyridazin-3-yl)piperazin-1-yl]ethan-1-one has several advantages for laboratory experiments. It is relatively inexpensive and readily available. In addition, it is stable and can be stored for long periods of time. However, it is important to note that 1-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]ethan-1-one is highly toxic and should be handled with caution.
Direcciones Futuras
1-[4-(6-Chloropyridazin-3-yl)piperazin-1-yl]ethan-1-one has great potential for future research. One potential area of research is the development of new derivatives of 1-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]ethan-1-one for use in drug design and development. In addition, further research is needed to investigate the biochemical and physiological effects of 1-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]ethan-1-one and to determine its potential applications in the treatment of various diseases and disorders. Finally, further research is needed to investigate the safety and efficacy of 1-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]ethan-1-one for use in humans and other animals.
Métodos De Síntesis
1-[4-(6-Chloropyridazin-3-yl)piperazin-1-yl]ethan-1-one is synthesized through a two-step process. The first step involves the reaction of 6-chloro-3-pyridazinone with 1-bromo-2-methylpropane in the presence of a base to form the intermediate pyridazinone-1-yl-2-methylpropane. This intermediate is then reacted with ethanethiol to form the desired product, 1-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]ethan-1-one.
Aplicaciones Científicas De Investigación
1-[4-(6-Chloropyridazin-3-yl)piperazin-1-yl]ethan-1-one has been studied extensively for its potential applications in scientific research. It has been used in the synthesis of a variety of derivatives, including organometallic compounds, heterocycles, and peptides. It has also been used as a starting material for the synthesis of various pharmaceuticals and agrochemicals. In addition, it has been used as a precursor for the synthesis of a variety of biologically active compounds, such as enzyme inhibitors and anti-inflammatory agents.
Propiedades
IUPAC Name |
1-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4O/c1-8(16)14-4-6-15(7-5-14)10-3-2-9(11)12-13-10/h2-3H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGOUGYFNCNEOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(6-Chloropyridazin-3-yl)piperazin-1-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B6434608.png)
![1-[1-(furan-2-yl)propan-2-yl]-3-(thiophen-2-yl)urea](/img/structure/B6434618.png)
![N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B6434623.png)
![N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B6434625.png)


![4-[9-(3,4-dicarboxyphenyl)-9H-fluoren-9-yl]benzene-1,2-dicarboxylic acid](/img/structure/B6434659.png)

![1-(4-chlorobenzenesulfonyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B6434661.png)

![2-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B6434689.png)
![4-[4-(2-phenylethyl)piperazin-1-yl]quinazoline](/img/structure/B6434692.png)

